molecular formula C11H10F4O3 B14777492 (3,4-Bis(difluoromethoxy)phenyl)propanal

(3,4-Bis(difluoromethoxy)phenyl)propanal

Katalognummer: B14777492
Molekulargewicht: 266.19 g/mol
InChI-Schlüssel: DHWCMNDWGFFKBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Bis(difluoromethoxy)phenyl)propanal is an organic compound with the molecular formula C11H10F4O3 and a molecular weight of 266.19 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Bis(difluoromethoxy)phenyl)propanal typically involves the reaction of 3,4-difluoromethoxybenzene with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Bis(difluoromethoxy)phenyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3,4-Bis(difluoromethoxy)phenyl)propanal has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3,4-Bis(difluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3,4-Dimethoxyphenyl)propanal: Similar structure but with methoxy groups instead of difluoromethoxy groups.

    (3,4-Difluorophenyl)propanal: Lacks the methoxy groups, only has fluorine atoms attached to the phenyl ring.

    (3,4-Dimethylphenyl)propanal: Contains methyl groups instead of difluoromethoxy groups.

Uniqueness

(3,4-Bis(difluoromethoxy)phenyl)propanal is unique due to the presence of difluoromethoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. These groups can enhance the compound’s stability and influence its interactions with other molecules, making it valuable in various applications .

Eigenschaften

Molekularformel

C11H10F4O3

Molekulargewicht

266.19 g/mol

IUPAC-Name

3-[3,4-bis(difluoromethoxy)phenyl]propanal

InChI

InChI=1S/C11H10F4O3/c12-10(13)17-8-4-3-7(2-1-5-16)6-9(8)18-11(14)15/h3-6,10-11H,1-2H2

InChI-Schlüssel

DHWCMNDWGFFKBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCC=O)OC(F)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.